molecular formula C11H16ClN B2414982 [1-(3-methylbenzyl)cyclopropyl]amine hydrochloride CAS No. 30035-77-9; 92146-66-2

[1-(3-methylbenzyl)cyclopropyl]amine hydrochloride

Katalognummer: B2414982
CAS-Nummer: 30035-77-9; 92146-66-2
Molekulargewicht: 197.71
InChI-Schlüssel: DJQQPGALHURPQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(3-methylbenzyl)cyclopropyl]amine hydrochloride is a chemical compound with the molecular formula C11H15N.ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropane ring attached to a benzyl group, which is further substituted with a methyl group at the third position.

Vorbereitungsmethoden

The synthesis of [1-(3-methylbenzyl)cyclopropyl]amine hydrochloride involves several steps. One common method includes the reaction of 3-methylbenzyl chloride with cyclopropanamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

[1-(3-methylbenzyl)cyclopropyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

[1-(3-methylbenzyl)cyclopropyl]amine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of [1-(3-methylbenzyl)cyclopropyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

[1-(3-methylbenzyl)cyclopropyl]amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

30035-77-9; 92146-66-2

Molekularformel

C11H16ClN

Molekulargewicht

197.71

IUPAC-Name

1-[(3-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-9-3-2-4-10(7-9)8-11(12)5-6-11;/h2-4,7H,5-6,8,12H2,1H3;1H

InChI-Schlüssel

DJQQPGALHURPQO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC2(CC2)N.Cl

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.